4-(7-Methoxychroman-3-yl)phenol 4-(7-Methoxychroman-3-yl)phenol
Brand Name: Vulcanchem
CAS No.: 89019-86-3
VCID: VC21341694
InChI: InChI=1S/C16H16O3/c1-18-15-7-4-12-8-13(10-19-16(12)9-15)11-2-5-14(17)6-3-11/h2-7,9,13,17H,8,10H2,1H3
SMILES: COC1=CC2=C(CC(CO2)C3=CC=C(C=C3)O)C=C1
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol

4-(7-Methoxychroman-3-yl)phenol

CAS No.: 89019-86-3

Cat. No.: VC21341694

Molecular Formula: C16H16O3

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

4-(7-Methoxychroman-3-yl)phenol - 89019-86-3

CAS No. 89019-86-3
Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
IUPAC Name 4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol
Standard InChI InChI=1S/C16H16O3/c1-18-15-7-4-12-8-13(10-19-16(12)9-15)11-2-5-14(17)6-3-11/h2-7,9,13,17H,8,10H2,1H3
Standard InChI Key KNNAWQXWSNKMRD-UHFFFAOYSA-N
SMILES COC1=CC2=C(CC(CO2)C3=CC=C(C=C3)O)C=C1
Canonical SMILES COC1=CC2=C(CC(CO2)C3=CC=C(C=C3)O)C=C1

Chemical Properties and Structure

Molecular Structure and Formula

4-(7-Methoxychroman-3-yl)phenol has a molecular formula of C17H18O4, with a molecular weight of 286.327 g/mol. Its structure features a chroman core with a methoxy substituent at the 7-position and a phenol moiety attached at the 3-position . The compound is registered with CAS Registry Number 3722-59-6 .

Structural Characteristics

The structural characteristics of 4-(7-Methoxychroman-3-yl)phenol include:

  • A chroman core structure (3,4-dihydro-2H-1-benzopyran)

  • A methoxy group at the 7-position of the chroman ring

  • A phenolic moiety at the 3-position

  • A hydroxyl group on the phenol ring

These structural features contribute to the compound's ability to interact with biological targets, particularly estrogen receptors.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 4-(7-Methoxychroman-3-yl)phenol:

PropertyValue
Molecular FormulaC17H18O4
Molecular Weight286.327 g/mol
CAS Registry Number3722-59-6
InChIInChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3
InChIKeyFWAWTPASGRNXTO-UHFFFAOYSA-N
SMILESOc1cc(ccc1C1Cc2ccc(cc2OC1)OC)OC

The compound exhibits typical characteristics of phenolic compounds, including potential for hydrogen bonding through its hydroxyl group, which contributes to its biological activity .

Synthesis Methods

Precursors and Starting Materials

Common precursors for the synthesis of 4-(7-Methoxychroman-3-yl)phenol may include:

  • Phenolic compounds

  • Chroman derivatives

  • Methoxy-substituted aromatic compounds

The synthesis typically involves alkylation of chroman derivatives with phenolic compounds, requiring careful control of reaction conditions to achieve selectivity.

Synthetic Challenges and Considerations

Synthesizing 4-(7-Methoxychroman-3-yl)phenol presents several challenges:

  • Regioselectivity in the introduction of functional groups

  • Protection and deprotection of phenolic hydroxyl groups

  • Stereocontrol at the 3-position of the chroman ring

  • Purification of intermediates and final products

These challenges necessitate careful optimization of reaction conditions and purification protocols to obtain the desired compound with high purity.

Biological Activity and Pharmacological Properties

Estrogenic Activity

4-(7-Methoxychroman-3-yl)phenol exhibits estrogenic properties, potentially functioning as a phytoestrogen. The compound preferentially binds to estrogen receptor beta, influencing various signaling pathways associated with cellular growth and differentiation.

Mechanism of Action

The mechanism of action for 4-(7-Methoxychroman-3-yl)phenol primarily involves its interaction with estrogen receptors. As a phytoestrogen, it binds preferentially to estrogen receptor beta, influencing various signaling pathways associated with cellular growth and differentiation.

Research indicates that this compound may modulate gene expression related to estrogen signaling, affecting cellular processes such as proliferation and apoptosis in target tissues. This modulation of estrogen-related pathways suggests potential applications in hormone-dependent conditions and therapies.

Structure-Activity Relationships

The biological activity of 4-(7-Methoxychroman-3-yl)phenol is influenced by key structural features:

  • The phenolic hydroxyl group, which mimics the A-ring of estradiol

  • The methoxy substituents, which modify the electronic properties and binding affinity

  • The chroman core, which provides a rigid scaffold that positions the functional groups for optimal receptor interaction

Research Applications

Medicinal Chemistry and Drug Development

4-(7-Methoxychroman-3-yl)phenol has several applications in scientific research, particularly in medicinal chemistry and drug development. Its estrogenic properties make it relevant for research into hormone-dependent conditions and potential therapeutic interventions.

Analytical Methods and Detection

Various analytical methods can be employed for the detection and quantification of 4-(7-Methoxychroman-3-yl)phenol, including:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

These methods facilitate the characterization of the compound in research settings and potentially in biological samples .

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 4-(7-Methoxychroman-3-yl)phenol exist, including other chroman derivatives with varying substitution patterns. These analogs may exhibit similar or distinct biological activities, contributing to structure-activity relationship studies .

Comparative Properties

Table 2 provides a comparison of 4-(7-Methoxychroman-3-yl)phenol with related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesBiological Activity
4-(7-Methoxychroman-3-yl)phenolC17H18O4286.327 g/molChroman core with methoxy and phenol groupsEstrogenic activity
2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenolC11H14O3194.23 g/molPhenolic structure with methoxy groupsNot specified in search results
MethoxyeugenolC11H14O3194.2271 g/molMethoxyphenol with allyl groupNot specified in search results

This comparative analysis highlights the structural diversity among related compounds and the potential impact of structural modifications on biological activities .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator